N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Overview
Description
N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14739250 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- The design and synthesis of indole acetamide derivatives, including compounds related to N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, have been thoroughly explored. For instance, a study detailed the synthesis of a new indole acetamide derivative, showcasing its characterization through various spectroscopic analyses and highlighting its potential anti-inflammatory activities through in silico modeling targeting cyclooxygenase domains. The study also delves into the geometrical optimization and interaction energy studies of the compound, employing density functional theory calculations and Hirshfeld surface analysis to understand its stability and intermolecular interactions (Al-Ostoot et al., 2020).
Biological Activities and Applications
- Another research avenue involves the evaluation of acetamide derivatives, including those structurally related to this compound, for their potential biological activities. For example, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives and their assessment for antioxidant activity demonstrated significant activity, suggesting potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Mechanistic Insights and Optimization
- The research also extends to mechanistic insights and optimization of synthesis processes. For instance, a study focusing on the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide highlighted the process optimization, mechanism, and kinetics. This study emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving desired outcomes, which could be relevant for the synthesis and application of compounds like this compound (Magadum & Yadav, 2018).
Advanced Applications
- Additionally, advanced applications such as the use of N-(2-hydroxyphenyl)acetamide in the synthesis of silylated derivatives have been explored. These studies investigate the structure and properties of resulting heterocycles, providing valuable insights into the potential chemical versatility and application scope of acetamide derivatives in various domains (Nikonov et al., 2016).
Properties
IUPAC Name |
N-[2-oxo-1-[(2-prop-2-enoxyphenyl)methyl]-3H-indol-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-12-25-18-11-7-4-8-15(18)13-22-17-10-6-5-9-16(17)19(20(22)24)21-14(2)23/h3-11,19H,1,12-13H2,2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMCGIZABRIKBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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